o-Toluoyl chloride

Beschreibung

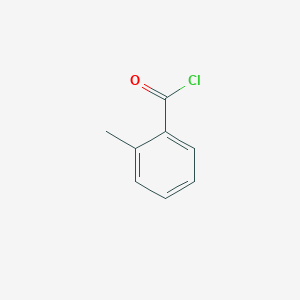

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZXFICWCMCQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061314 | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-88-0, 37808-28-9 | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037808289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathways

Classical Synthetic Routes

The traditional preparation of o-toluoyl chloride revolves around the direct chlorination of its corresponding carboxylic acid, o-toluic acid (2-methylbenzoic acid). This transformation can be accomplished using several common chlorinating reagents.

Preparation from o-Toluic Acid (2-methylbenzoic acid)

The foundational method for producing this compound is the substitution of the hydroxyl group in o-toluic acid with a chlorine atom.

The reaction between o-toluic acid and thionyl chloride (SOCl₂) is a widely used and highly effective method for synthesizing this compound. chemicalbook.comevergreensinochem.com This reaction is favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. evergreensinochem.commasterorganicchemistry.com The general reaction is:

CH₃C₆H₄COOH + SOCl₂ → CH₃C₆H₄COCl + SO₂ + HCl

To facilitate the reaction, a catalyst is often employed. N,N-dimethylformamide (DMF) is a common catalyst for this process. chemicalbook.com The reaction is typically heated to drive it to completion. For instance, heating a mixture of o-toluic acid, thionyl chloride, and a catalytic amount of DMF to 90°C for several hours can result in a very high yield and purity of this compound. chemicalbook.com The excess thionyl chloride is subsequently removed, often by distillation under reduced pressure, to isolate the desired product. chemicalbook.com

Phosgene (B1210022) (COCl₂) is another effective, albeit highly toxic, reagent for the preparation of acyl chlorides from carboxylic acids. google.com The reaction with o-toluic acid proceeds as follows:

CH₃C₆H₄COOH + COCl₂ → CH₃C₆H₄COCl + HCl + CO₂

Due to the hazardous nature of phosgene gas, this method often requires specialized equipment and handling procedures. google.com Triphosgene, a solid and safer-to-handle equivalent of phosgene, can also be used. youtube.com The advantage of using phosgene or its equivalents is the formation of only gaseous byproducts, which simplifies product isolation. youtube.com

Besides thionyl chloride and phosgene, other chlorinating agents can be used to convert o-toluic acid to this compound. These include:

Oxalyl Chloride ((COCl)₂): This reagent reacts with carboxylic acids to form the acyl chloride, with byproducts being carbon dioxide, carbon monoxide, and hydrogen chloride. chemicalbook.com Similar to the reaction with thionyl chloride, this process is often catalyzed by N,N-dimethylformamide (DMF) and can be carried out in a solvent like dichloromethane (B109758). chemicalbook.com

Phosphorus Trichloride (PCl₃): The reaction with PCl₃ produces the desired acyl chloride along with phosphorous acid (H₃PO₃) as a byproduct. evergreensinochem.com The stoichiometry requires three moles of the carboxylic acid for every mole of phosphorus trichloride. A key difference from using thionyl chloride is that the byproduct, phosphorous acid, is not gaseous and must be separated from the product during workup. evergreensinochem.com

Phosphorus Pentachloride (PCl₅): This reagent reacts with carboxylic acids in a 1:1 molar ratio, yielding the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride.

Variants and Optimization of Established Protocols

Significant research has focused on optimizing the classical synthesis of this compound to improve yields, reduce reaction times, and simplify procedures. Key areas of optimization include the choice of solvent, reaction temperature, and catalyst.

For the widely used thionyl chloride method, patents describe various solvent systems to facilitate the reaction and subsequent purification. google.compatsnap.com Solvents such as dichloromethane, dichloroethane, toluene, and xylene can be used. google.compatsnap.com The choice of solvent can influence the reaction temperature and the ease of separation of the product from the reaction mixture.

The reaction conditions for the synthesis of the related m-toluoyl chloride have been studied, providing insights that can be applied to the ortho-isomer. For example, reacting m-toluic acid with thionyl chloride in dichloromethane at 20°C for 10 hours resulted in a 96.2% yield. google.com In another variation, using a solvent mixture of dichloroethane and tetrahydrofuran (B95107) at 30°C for 7 hours gave a 97.0% yield. google.com These examples demonstrate how adjusting the solvent and temperature can fine-tune the reaction for optimal outcomes.

Below is a data table summarizing various reaction conditions for the synthesis of toluoyl chlorides from toluic acid and thionyl chloride, illustrating the impact of different parameters.

| Isomer | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| This compound | None (neat) | 90 | 3 | 99.7 | 98.8 |

| m-Toluoyl chloride | Dichloromethane | 20 | 10 | 96.2 | 99.1 |

| m-Toluoyl chloride | Dichloroethane / Tetrahydrofuran | 30 | 7 | 97.0 | 99.4 |

| m-Toluoyl chloride | Xylene / Toluene / Chloroform | 35 | 5 | 96.5 | 99.2 |

This table presents data from various sources to illustrate the optimization of reaction conditions for toluoyl chloride synthesis. chemicalbook.comgoogle.com

Advanced Synthetic Approaches

While classical methods remain the mainstay for this compound production, ongoing developments focus on creating more environmentally friendly and efficient processes. Advanced approaches often involve the use of novel catalytic systems or reaction media that improve upon the established protocols.

The use of solid-supported catalysts or flow chemistry represents a modern approach to the synthesis of acyl chlorides. These techniques can offer advantages such as easier catalyst separation, reduced waste, and improved safety and control over reaction parameters. While specific examples for this compound are not extensively detailed in general literature, the principles are widely applied in modern organic synthesis.

Furthermore, the continuous optimization of reaction conditions, such as minimizing the excess of chlorinating agent and finding milder reaction temperatures and shorter reaction times, as demonstrated in various patents, reflects an advanced understanding and control over the synthesis process. google.compatsnap.com The goal is to achieve high conversion and selectivity while minimizing energy consumption and the formation of byproducts, aligning with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. acs.orgnih.gov Traditional methods often present challenges from a green chemistry perspective. For instance, the widely used reaction of o-toluic acid with stoichiometric amounts of thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are hazardous and contribute to waste. greenchemistry-toolkit.orgmasterorganicchemistry.com

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Developing synthetic routes that minimize or eliminate the formation of harmful byproducts is a primary goal. nih.gov This can involve using catalytic reagents instead of stoichiometric ones and recycling unreacted materials and solvents. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org The thionyl chloride method has a poor atom economy due to the generation of SO₂ and HCl.

Use of Safer Chemicals and Solvents: This principle encourages the replacement of hazardous substances with less toxic alternatives. dokumen.pub For acyl chloride synthesis, this could mean exploring alternatives to thionyl chloride, such as oxalyl chloride or cyanuric chloride, which can operate under milder conditions, although they may also produce volatile byproducts. researchgate.net Research also focuses on using greener solvents that are less toxic and can be recycled, or developing solvent-free reaction conditions. tandfonline.comskpharmteco.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. acs.orgnih.gov

Catalytic Methods for Enhanced Efficiency

Catalysts are crucial for improving the efficiency, selectivity, and reaction rate of this compound synthesis. In the standard synthesis from o-toluic acid, a catalytic amount of N,N-dimethylformamide (DMF) is often employed alongside thionyl chloride. chemicalbook.com The DMF acts as a true catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent. commonorganicchemistry.com This catalytic cycle enhances the reaction rate significantly.

Other catalytic systems have been explored for acylation reactions, which could be applicable to this compound synthesis. These include:

Lewis Acids: Catalysts like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are used in Friedel-Crafts acylation reactions where acyl chlorides are reagents. nveo.orgnveo.org They function by activating the acyl chloride for electrophilic attack.

Anionic Nucleophiles: Recent research has identified anionic species, such as the 1,2,4-triazole (B32235) anion, as effective acyl transfer catalysts for reactions like aminolysis and transesterification of esters, showcasing the potential for novel catalytic pathways beyond traditional methods. nih.gov

| Catalyst Type | Example(s) | Role in Synthesis/Reaction Pathway | Reference |

| Lewis Base | N,N-dimethylformamide (DMF) | Activates thionyl chloride by forming the Vilsmeier reagent, accelerating the conversion of carboxylic acid to acyl chloride. | chemicalbook.com, commonorganicchemistry.com |

| Lewis Acid | Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) | Activates the acyl chloride carbonyl group, forming a highly electrophilic acylium ion for Friedel-Crafts acylation reactions. | sigmaaldrich.com, nveo.org |

| Phase Transfer Catalyst | Tetra-n-butylammonium bromide | Facilitates the transfer of nucleophiles between immiscible phases to react with acyl chlorides. | tandfonline.com |

| Anionic Nucleophile | 1,2,4-Triazole anion | Acts as an acyl transfer catalyst in reactions such as aminolysis and transesterification. | nih.gov |

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. tandfonline.comyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reagent (usually an anion) from one phase (e.g., aqueous) into the other phase (e.g., organic) where the reaction occurs. youtube.com

While not a primary method for the synthesis of this compound itself, PTC is highly relevant for its subsequent reactions. For example, esters can be synthesized by reacting acyl chlorides with alcohols or halides under solid-liquid PTC conditions. tandfonline.comtandfonline.com In this context, a catalyst like tetra-n-butylammonium bromide can transfer a nucleophile (e.g., an alkoxide or halide ion) from the solid or aqueous phase into an organic solvent containing the this compound, leading to a nucleophilic acyl substitution reaction. tandfonline.com This method can offer excellent yields and avoids the need for anhydrous conditions or strong, non-nucleophilic bases. tandfonline.com

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthesis and controlling product formation. The conversion of o-toluic acid to this compound and the subsequent reactions of the product proceed through well-defined intermediates and transition states.

The most prevalent laboratory and industrial synthesis of this compound involves the reaction of o-toluic acid with thionyl chloride, often with a catalytic amount of DMF. chemicalbook.comcommonorganicchemistry.com

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form an electrophilic iminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻, known as the Vilsmeier reagent.

Activation of Carboxylic Acid: The carbonyl oxygen of o-toluic acid attacks the electrophilic Vilsmeier reagent.

Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of the activated intermediate.

Product Formation: The tetrahedral intermediate collapses, eliminating a stable leaving group and regenerating the DMF catalyst, to yield this compound along with gaseous byproducts. masterorganicchemistry.comyoutube.com

Another critical reaction pathway involving this compound is the Friedel-Crafts acylation, where it acts as an electrophile to acylate aromatic rings. sigmaaldrich.commasterorganicchemistry.com

Formation of Acylium Ion: this compound reacts with a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom, facilitating its departure. numberanalytics.com

Generation of Electrophile: This leads to the formation of a resonance-stabilized acylium ion (o-toluyl cation), which is a powerful electrophile. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution: The acylium ion is then attacked by an aromatic ring, proceeding through a standard electrophilic aromatic substitution mechanism to form a new carbon-carbon bond. numberanalytics.comstudymind.co.uk

Intermediates are transient species that are critical to the progression of the reaction.

In the Thionyl Chloride-DMF reaction, the key intermediates are the Vilsmeier reagent and the activated O-acyl intermediate . The Vilsmeier reagent is the active catalytic species that converts the carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack by chloride. commonorganicchemistry.com

In Friedel-Crafts acylation, the central intermediate is the acylium ion . numberanalytics.com Its formation is the rate-determining step, and its high electrophilicity drives the reaction. The resonance stabilization between the carbonyl carbon and oxygen makes it a relatively stable yet highly reactive species. youtube.com

In other catalytic acylations, such as the reaction between o-kresol and chloroacetyl chloride catalyzed by FeCl₃, the proposed mechanism involves the formation of π-complexes and σ-complexes (also known as arenium ions) between the catalyst, the aromatic ring, and the acylating agent. nveo.orgnveo.org

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the synthesis of toluoyl chlorides, reaction conditions such as temperature, reaction time, and solvent play a crucial role in determining the yield and purity of the product.

Data from patents on the synthesis of the isomeric m-toluoyl chloride provide practical examples of how reaction parameters are manipulated to achieve high yield and purity.

| Starting Material | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| m-Toluic Acid | Dichloromethane | 20 | 10 | 96.2 | google.com, patsnap.com |

| m-Toluic Acid | Ethylene Dichloride, Tetrahydrofuran | 30 | 7 | 97.0 | google.com |

| m-Toluic Acid | Xylene, Toluene, Chloroform | 35 | 5 | 96.5 | google.com |

Chemical Reactivity and Mechanistic Studies of O Toluoyl Chloride

Nucleophilic Acyl Substitution Reactionsmasterorganicchemistry.comtaylorandfrancis.comcommonorganicchemistry.comnveo.org

Nucleophilic acyl substitution is the hallmark reaction of o-toluoyl chloride and other acyl chlorides. libretexts.org This class of reactions involves the replacement of the chloride leaving group by a nucleophile. masterorganicchemistry.com The general mechanism begins with the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. taylorandfrancis.comwikipedia.org This intermediate is typically unstable and collapses by eliminating the chloride ion, which is an excellent leaving group, thereby regenerating the carbonyl double bond and forming a new substituted product. youtube.comlibretexts.org

The reaction between this compound and an alcohol is a classic esterification process, specifically a nucleophilic acyl substitution, that yields an o-toluate ester and hydrogen chloride. evergreensinochem.comevergreensinochem.comchemguide.co.uk The alcohol's oxygen atom, with its lone pair of electrons, functions as the nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride. evergreensinochem.comyoutube.com The presence of the methyl group in the ortho position can introduce steric hindrance, potentially influencing the reaction rate compared to its meta and para isomers. evergreensinochem.com

When this compound reacts with methanol (B129727), the product is methyl o-toluate. evergreensinochem.comnih.gov This reaction follows the general pathway of nucleophilic acyl substitution where the methoxy (B1213986) group (-OCH₃) from methanol replaces the chloro group (-Cl) on the acyl chloride.

The esterification mechanism is initiated by the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of this compound. evergreensinochem.comyoutube.com This addition step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. The result is the formation of a transient, sp³-hybridized tetrahedral intermediate, which contains the original carbonyl oxygen (now as an alkoxide), the chloride, the o-tolyl group, and the newly added alkoxy group. taylorandfrancis.comwikipedia.orgevergreensinochem.com

The formed tetrahedral intermediate is inherently unstable and rapidly proceeds to the next step. evergreensinochem.comevergreensinochem.com It collapses by reforming the carbon-oxygen double bond. This reformation is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻). chemguide.co.ukyoutube.com The final step involves the deprotonation of the newly attached oxygen (from the original alcohol) by a base, such as another alcohol molecule or an added non-nucleophilic base like pyridine, to yield the final ester product and hydrochloric acid. evergreensinochem.comchemguide.co.uk

The esterification of this compound is typically a rapid and exothermic reaction that can be performed under relatively mild conditions. evergreensinochem.comchemguide.co.uk Due to the high reactivity of acyl chlorides, these reactions generally result in high yields of the ester product. evergreensinochem.com To drive the reaction to completion and prevent the reversal of the reaction, a base is commonly added to scavenge the hydrogen chloride produced as a byproduct. evergreensinochem.comfishersci.it

Table 1: Typical Reaction Conditions for Esterification of Acyl Chlorides

| Parameter | Condition | Rationale/Reference |

| Nucleophile | Alcohol (e.g., Methanol) | Reactant for ester formation. evergreensinochem.com |

| Solvent | Aprotic (e.g., Dichloromethane (B109758), THF) | Dissolves reactants without interfering with the mechanism. evergreensinochem.com |

| Base | Pyridine, Triethylamine (B128534) (TEA) | Neutralizes HCl byproduct, driving the reaction forward. evergreensinochem.comfishersci.it |

| Temperature | Room Temperature or gentle heating | Reaction is often exothermic; cooling may be needed initially. fishersci.ityoutube.com |

| Work-up | Aqueous wash | To remove the base hydrochloride salt and any unreacted acid. youtube.com |

This compound reacts readily with ammonia, primary amines, and secondary amines to form the corresponding N-substituted o-toluamides. libretexts.orglibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is a highly reliable method for amide bond formation. fishersci.it The reaction proceeds via the nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine's nitrogen atom initiates the attack on the carbonyl carbon. chemguide.co.ukyoutube.com The reaction is typically very fast, often violent with concentrated reagents, and requires two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base to neutralize the resulting hydrogen chloride. libretexts.orgchemguide.co.uk Steric hindrance from the ortho-methyl group on this compound and any bulky substituents on the amine can affect the reaction rate. researchgate.net

Table 2: General Conditions for Amide Synthesis from Acyl Chlorides

| Parameter | Condition | Rationale/Reference |

| Nucleophile | Ammonia, Primary Amine, or Secondary Amine | Reactant for amide formation. libretexts.orglibretexts.org |

| Stoichiometry | 2 equivalents of amine or 1 equivalent of amine + 1 equivalent of base | One equivalent acts as the nucleophile, the second neutralizes HCl. libretexts.orgchemguide.co.uk |

| Solvent | Aprotic (e.g., Dichloromethane, THF, DMF) | Provides a suitable medium for the reaction. commonorganicchemistry.comfishersci.it |

| Base (optional) | Triethylamine (TEA), Pyridine, NaOH (aqueous) | Used to neutralize HCl when only one equivalent of the reacting amine is used. commonorganicchemistry.comfishersci.it |

| Temperature | 0 °C to Room Temperature | The reaction is highly exothermic and often requires initial cooling. hud.ac.uk |

Reaction with Thiols

Similar to its reaction with amines and alcohols, this compound reacts with thiols (R-SH) to form thioesters (R-S-CO-Ar). Thiols are strong nucleophiles and readily attack the electrophilic carbonyl carbon of the acyl chloride. chemistrysteps.comyoutube.com The mechanism is analogous to amidation and involves a nucleophilic acyl substitution pathway. The sulfur atom of the thiol attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the thioester.

Due to the high nucleophilicity of sulfur, these reactions are generally efficient. chemistrysteps.comyoutube.com The resulting thioesters are important compounds in organic synthesis and biochemistry.

Reaction with Sodium Phosphaethynolate

The reaction of this compound with sodium phosphaethynolate (Na(OCP)) represents a sophisticated pathway in organophosphorus chemistry. The phosphaethynolate anion ([OCP]⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the acyl chloride. nih.gov This initial nucleophilic attack results in the substitution of the chloride ion and the formation of a highly reactive, transient acyl phosphaketene intermediate (o-CH₃C₆H₄CO-P=C=O). nih.gov

This step is a key transformation, converting the acyl chloride into a phosphorus-containing analogue of a ketene. nih.gov

The acyl phosphaketene intermediate is not stable and undergoes further reaction. In a complex mechanistic pathway, the initially formed acyl phosphaketene reacts with another equivalent of the phosphaethynolate anion ([OCP]⁻). nih.gov This subsequent reaction involves a pseudo-coarctate cyclization, which proceeds with the loss of carbon monoxide to generate a five-membered heterocyclic anion. nih.gov

This anionic intermediate then acts as a nucleophile itself, attacking a second molecule of this compound. This final acylation step results in the formation of a stable, ester-functionalized 1,2,4-oxadiphosphole. nih.gov Detailed mechanistic studies using NMR spectroscopy and computational methods have shown that the phosphaethynolate anion serves multiple roles in this transformation: as a nucleophile, as a component in cycloadditions, and as a formal phosphorus anion transfer reagent. nih.gov

| Step | Reactants | Key Intermediate | Product |

| 1 | This compound + Na(OCP) | Acyl phosphaketene | - |

| 2 | Acyl phosphaketene + Na(OCP) | Five-membered ring anion | - |

| 3 | Five-membered ring anion + this compound | - | 1,2,4-Oxadiphosphole |

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds with aromatic rings. organic-chemistry.org In this type of electrophilic aromatic substitution, an aromatic compound, such as benzene (B151609) or a substituted derivative, is treated with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org

The mechanism involves the initial reaction between this compound and the Lewis acid (AlCl₃) to form a highly electrophilic acylium ion (o-CH₃C₆H₄CO⁺). khanacademy.org This acylium ion is the active electrophile that then attacks the electron-rich aromatic ring of the substrate. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the final step, a weak base (often AlCl₄⁻) removes a proton from the carbon atom where the acyl group has attached, restoring the aromaticity of the ring and yielding the final acylated product, an aryl ketone. khanacademy.org

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation reactions that can be problematic in Friedel-Crafts alkylations. organic-chemistry.org The regioselectivity of the acylation on a substituted benzene ring is governed by the directing effects of the substituents already present on the ring. libretexts.org

Pyrolysis Reactions

Flash vacuum pyrolysis (FVP) of this compound provides a method for the synthesis of benzocyclobutenone. This thermal decomposition reaction is conducted at high temperatures and low pressures. Specifically, the pyrolysis of this compound at 780°C and a pressure of 0.5 mmHg results in the formation of benzocyclobutenone along with benzyl (B1604629) chloride as a byproduct. chemicalbook.comresearchgate.net This process involves the elimination of hydrogen chloride and subsequent cyclization to yield the strained four-membered ring of the benzocyclobutenone structure.

Table 1: Flash Vacuum Pyrolysis of this compound

| Reactant | Conditions | Product | Byproduct | Source(s) |

|---|

Reactions with Inorganic Reagents

This compound engages in stoichiometric reactions with transition metal complexes, particularly nickel(0) complexes, which are fundamental in various catalytic cross-coupling reactions. The reaction with a combination of bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂) and triphenylphosphine (B44618) (PPh₃) serves as a key example of oxidative addition. researchgate.net In this process, the nickel(0) center inserts into the carbon-chlorine bond of the this compound.

Subsequent steps can involve decarbonylation (the loss of a carbonyl group) to form an aryl-nickel intermediate. This intermediate, specifically chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II) or its analogues, is a stable species that can be isolated and characterized. sigmaaldrich.comresearchgate.net Such complexes are precursors for catalysts used in cross-coupling reactions. sigmaaldrich.com The reaction sequence highlights the ability of low-valent nickel to activate the otherwise stable acyl chloride bond, facilitating further transformations. researchgate.net

Table 2: Products from Reaction of this compound with Nickel Complexes

| Reactants | Resulting Nickel Complex | Significance | Source(s) |

|---|

Studies on Regioselectivity and Stereoselectivity

The regioselectivity of cellulose (B213188) modification is a critical aspect of creating functional biopolymers. In the context of benzoylation using this compound, studies conducted in ionic liquids like 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) have demonstrated a high degree of regioselectivity. rsc.orgresearchgate.net Cellulose possesses three different hydroxyl groups on each anhydroglucose (B10753087) unit (AGU) at the C-2, C-3, and C-6 positions. The primary hydroxyl group at the C-6 position is sterically more accessible and generally more reactive than the secondary hydroxyl groups at C-2 and C-3.

Research has shown that benzoylation of cellulose with this compound shows a strong preference for substitution at the C-6 primary hydroxyl group. rsc.orgresearchgate.net This high regioselectivity is attributed to a combination of factors including the reaction mechanism, the moderate steric hindrance provided by the ortho-methyl group, and the reaction rate. rsc.org This contrasts with other acylation methods that may lead to a more random distribution of acyl groups or require multi-step protection-deprotection strategies to achieve site-specific modification. acs.orgproquest.com

The mechanism underlying the benzoylation of cellulose can vary depending on the electronic nature of the substituents on the benzoyl chloride. rsc.org For benzoyl chlorides bearing electron-donating groups, such as the methyl group in this compound, the reaction is proposed to proceed through a unimolecular ionization mechanism (Sₙ1-like). rsc.orgresearchgate.net

Regioselectivity in Cellulose Benzoylation

Role of Electron-Donating Groups at Ortho-Position

The chemical behavior of this compound is significantly influenced by the methyl group (-CH3) at the ortho-position on the benzene ring. The methyl group is classified as an electron-donating group (EDG), or an activating group. wikipedia.org It exerts its influence primarily through an inductive effect (+I), pushing electron density into the aromatic ring. wikipedia.org This increased electron density makes the π system more nucleophilic. wikipedia.org

This electronic effect has several consequences for the reactivity of the molecule:

Influence on the Acyl Chloride Group : The electron-donating nature of the ortho-methyl group can subtly influence the electrophilicity of the carbonyl carbon in the acyl chloride functional group. By donating electron density to the ring, it can slightly reduce the partial positive charge on the carbonyl carbon, potentially affecting its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride or isomers with meta- or para-methyl groups.

Directing Effect in Aromatic Substitution : For any further electrophilic aromatic substitution reactions on the ring, the methyl group is an ortho, para-director. wikipedia.org This means it directs incoming electrophiles to the positions ortho and para relative to itself. However, since the acyl chloride group is a deactivating, meta-directing group, the ultimate position of substitution would depend on the reaction conditions and the interplay of these electronic effects. Most electron-donating groups are categorized as ortho, para-directing activators because they accelerate the reaction and favor substitution at these positions. nih.gov

Stereochemical Control in Deoxyribofuranosyl Chloride Synthesis

While this compound itself is a reagent, its structural motif, the toluoyl group, is frequently used as a protecting group in the synthesis of complex molecules like nucleosides, where stereochemical control is paramount. A prominent example is the synthesis of 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, a key intermediate for producing deoxynucleotides. researchgate.net In this context, the toluoyl groups are instrumental in directing the stereochemical outcome of glycosylation reactions.

The synthesis of this chloro sugar is a multi-step process starting from 2-deoxy-α/β-D-ribose. researchgate.net The toluoyl groups, typically introduced by reacting the sugar's hydroxyl groups with a toluoyl chloride, serve two main purposes:

Protection : They protect the hydroxyl groups at the C-3 and C-5 positions from unwanted reactions.

Stereodirection : The bulky toluoyl group at the C-3 position can exert stereocontrol during reactions at the anomeric carbon (C-1). This is often referred to as "neighboring group participation." It can block one face of the furanose ring, forcing an incoming nucleophile to attack from the opposite face, thus leading to the selective formation of one anomer over the other.

An efficient method for synthesizing 1-O-methyl-3,5-di-O-p-toluoyl-2-deoxy-alpha/beta-D-ribose has been described. researchgate.net Subsequent treatment with HCl yields the desired 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride as a stable, solid compound. researchgate.net This stable chloro sugar can then be used in glycosylation reactions with various nucleophilic bases to produce β-D-ribofuranosyl glycosides, which are precursors to nucleosides. chemicalbook.com The stereochemistry of the final nucleoside product is thus heavily influenced by the initial configuration of the chloro sugar, which was controlled by the toluoyl protecting groups.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can dramatically alter the reaction rates and even the underlying mechanism of reactions involving this compound and its derivatives. wikipedia.org Solvents influence reactions by stabilizing or destabilizing the reactants, transition states, and intermediates through various non-covalent interactions. wikipedia.org The effects are particularly pronounced in substitution reactions, which are common for acyl chlorides.

The influence of a solvent on reaction rates can be understood through transition state theory. wikipedia.org

If the transition state is stabilized by the solvent more than the reactants are, the reaction rate will increase. wikipedia.org

Conversely, if the reactants are stabilized more than the transition state, the reaction will proceed more slowly. wikipedia.org

In the context of reactions involving acyl chlorides, which can proceed through SN1-like (dissociative) or SN2-like (associative) pathways, solvent polarity is a key factor.

Polar Protic Solvents (e.g., water, methanol, acetic acid): These solvents have a highly polarized hydrogen atom and are excellent at solvating both cations and anions. libretexts.org They can significantly accelerate reactions that proceed through a carbocation-like intermediate (SN1 pathway) by stabilizing the charged transition state leading to its formation. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have a large dipole moment but lack an acidic proton. They are good at solvating cations but not anions. In an SN2 reaction, where a nucleophile attacks the substrate, using a polar aprotic solvent can increase the reaction rate because the "naked" (poorly solvated) nucleophile is more reactive. wikipedia.org

The table below summarizes the general effects of solvent type on unimolecular (SN1) and bimolecular (SN2) substitution reaction rates.

| Solvent Type | Effect on SN1 Rate | Reason | Effect on SN2 Rate | Reason |

|---|---|---|---|---|

| Polar Protic | Increases | Stabilizes the carbocation-like transition state and the leaving group anion. libretexts.org | Decreases | Solvates and stabilizes the nucleophile, reducing its reactivity. wikipedia.org |

| Polar Aprotic | Decreases (relative to protic) | Less effective at stabilizing the transition state and leaving group. | Increases | Solvates the counter-ion but leaves the nucleophile relatively "bare" and highly reactive. wikipedia.org |

| Nonpolar | Greatly Decreases | Poorly solvates charged intermediates and transition states. | Decreases | Reactants often have low solubility; poor stabilization of any charge separation in the transition state. |

Computational Chemistry and Molecular Modeling in Reaction Mechanism Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex reaction mechanisms involving molecules like this compound and its derivatives. nih.gov These theoretical methods allow researchers to map out potential energy surfaces, characterize transition states, and calculate reaction kinetics, providing insights that can be difficult to obtain through experiments alone. nih.gov

Methods such as Density Functional Theory (DFT) are particularly powerful for these investigations. For instance, a study on the reactions of 3,5-di-O-p-toluoyl-d-2-deoxyribosyl chloride (a derivative using the toluoyl structural motif) with alcohols utilized DFT in conjunction with the polarized continuum model (PCM) to analyze solvent effects. researchgate.net This computational approach allowed for a discussion of how the solvent influences the ratio of α- to β-anomers formed in the reaction, and the results were in excellent agreement with experimental findings. researchgate.net

Theoretical investigations can provide detailed information on:

Reaction Pathways : Computational models can compare different possible mechanisms, such as addition-elimination versus direct abstraction, by calculating the energy barriers for each pathway. nih.gov For example, studies on other reactive species have shown that different pathways can dominate on different potential energy surfaces (e.g., singlet vs. triplet states). nih.gov

Transition State Structures : The geometry and electronic structure of short-lived transition states can be calculated, offering a deeper understanding of how bonds are formed and broken during a reaction.

Kinetic Predictions : By calculating activation energies, rate constants for various product channels can be predicted over a range of temperatures and pressures. nih.gov

These computational approaches are not limited to toluoyl derivatives. Theoretical studies on the reactions of other reactive species, such as the ClOO radical with NO, have successfully used high-level methods like MP2 and CCSD(T) to obtain detailed electronic structure information and refine single-point energies, leading to accurate kinetic predictions that match experimental observations. nih.gov This demonstrates the broad applicability and predictive power of computational chemistry in modern mechanistic studies.

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical Intermediates and Drug Synthesis

O-Toluoyl chloride is a key precursor in the creation of various pharmaceutical compounds. orgsyn.orgjigschemical.com Its reactivity allows for its incorporation into diverse molecular scaffolds, leading to the formation of active pharmaceutical ingredients (APIs) and related substances. The purity of this compound is a critical factor in these syntheses, as it directly influences the efficacy and safety of the final drug products. orgsyn.org

Research has demonstrated the utility of this compound in the synthesis of specific classes of APIs. It is notably used in preparing quinolinone compounds, which have been investigated as inhibitors of the SARS-CoV 3CL protease, a key enzyme in the replication of the virus. chemicalbook.com Additionally, it is a reactant in the synthesis of benzooxaboroles, a class of compounds recognized for their potential as orally active anti-inflammatory agents. chemicalbook.com Another application includes its use as a raw material for producing certain antibiotics and antipyretic analgesics. orgsyn.org

Table 1: Examples of APIs Synthesized Using this compound

| API Class | Therapeutic Target/Use | Role of this compound |

|---|---|---|

| Quinolinone Compounds | SARS-CoV 3CLpro Inhibitors | Key synthetic intermediate. chemicalbook.com |

| Benzooxaboroles | Oral Anti-inflammatory Agents | Key synthetic intermediate. chemicalbook.com |

| Antibiotics | Bacterial Infections | Precursor material. orgsyn.org |

In pharmaceutical manufacturing, controlling impurities is a critical aspect of ensuring drug safety and quality. This compound is used in the synthesis of known impurities of the drug Tolvaptan, which is essential for analytical and quality control purposes. While information on "Tolvaptan Impurity O" is not specified in the reviewed literature, the synthesis of a related substance, Tolvaptan Impurity A, has been documented in detail.

The synthesis of Tolvaptan Impurity A involves the reaction of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with this compound. The process is carried out in methylene (B1212753) dichloride with triethylamine (B128534) added dropwise to the solution. After stirring, this compound is introduced, and the reaction proceeds for several hours, ultimately yielding the impurity. This synthesis is vital for creating reference standards to ensure that levels of this impurity in the final Tolvaptan drug substance are within acceptable limits as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).

The primary chemical function of this compound in synthesis is as an acylating agent. The acyl chloride group (-COCl) is highly reactive and readily participates in acylation reactions, where the o-toluoyl group (CH₃C₆H₄CO-) is introduced into another molecule. This is fundamental to its role in building more complex drug molecules.

A clear example of this reactivity is seen in its own synthesis. This compound is typically prepared from o-toluic acid through an acylation reaction. In a common laboratory and industrial method, o-toluic acid is heated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com The hydroxyl group of the carboxylic acid is replaced by a chloride atom, yielding the highly reactive acyl chloride. chemicalbook.com This same reactivity is then harnessed when this compound is used to acylate other molecules, such as amines or alcohols, to form amides and esters, which are common functional groups in many APIs.

Table 2: Synthesis of this compound via Acylation

| Starting Material | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| o-Toluic acid | Thionyl chloride | N,N-dimethylformamide | This compound | 99.7% chemicalbook.com |

Agrochemicals and Pesticide Production

Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry for the production of pesticides designed to protect crops. orgsyn.org Its use contributes to the synthesis of both herbicides and fungicides.

This compound serves as a precursor in the manufacture of certain herbicides. While the synthesis of "Mihuanglong" was not detailed in the available research, this compound is listed as a raw material for the herbicide Bensulfuron-methyl. chemicalbook.com Bensulfuron-methyl is a selective sulfonylurea herbicide used to control broadleaf weeds and sedges in rice crops. The use of this compound as a starting material highlights its versatility in creating the complex molecular structures required for targeted herbicidal activity.

The compound is a crucial intermediate for a variety of fungicides, which are essential for preventing and treating fungal diseases in crops. orgsyn.org These include fungicides from the amide and benzene (B151609) chemical classes.

Specific examples synthesized from this compound precursors include:

Mepronil: A benzanilide (B160483) (amide) fungicide effective against diseases such as sheath blight in rice and rust diseases in other crops. This compound is a key intermediate in its production pathway. chemicalbook.com

o-Tolylphenoxyacetate: Research has shown that a new organic substance, o-tolylphenoxyacetate, synthesized from an this compound derivative (o-tolylchloroacetate), exhibits fungicidal activity. nveo.orgnveo.org The synthesis involves reacting o-tolylchloroacetate with phenol (B47542) in a nucleophilic substitution reaction. nveo.org This demonstrates the potential for creating novel, biologically active fungicides based on the o-toluoyl structure.

Dyes and Pigments Synthesis

This compound serves as a crucial intermediate in the manufacture of high-grade dyes and photosensitive materials. guidechem.com Its unique chemical properties are instrumental in building the complex aromatic structures that characterize many modern coloring agents. guidechem.com The inclusion of the o-toluoyl moiety can influence the final properties of the dye, such as its color, fastness, and solubility.

One specific example of its application is in the synthesis of heterocyclic azo dyes. For instance, the antiviral yellow-colored azo dye, (1H-benzoimidazol-2-yl)-o-tolyl-diazene, is synthesized utilizing this compound as a precursor. While detailed synthetic pathways for a wide range of dyes are often proprietary, the role of this compound as a key building block is well-established in the industry for creating a variety of shades and dye types, including disperse and vat dyes, which are known for their application on synthetic fibers and excellent fastness properties. researchgate.netmdpi.comacs.org

Polymer Chemistry and Materials Science

The reactivity of this compound makes it a valuable component in the field of polymer chemistry and materials science, where it is used in the synthesis of functionalized materials and polymers with tailored properties.

A notable application of this compound is in the post-synthetic modification of metal-organic frameworks (MOFs), leading to materials with enhanced properties.

Researchers have successfully utilized this compound in the synthesis of novel hydrophobic functionalized UiO-66 materials. wikipedia.orgrsc.org UiO-66, a zirconium-based MOF, is known for its high thermal and chemical stability. The introduction of the o-toluoyl group onto the organic linker of the MOF structure imparts hydrophobicity to the material.

The functionalization of UiO-66 with this compound has been shown to enhance the structural and physicochemical properties of these MOFs. rsc.org This modification can lead to improved performance in applications such as catalysis and adsorption processes, where the interaction of the MOF with its environment is critical. rsc.org The hydrophobic nature of the modified MOF can be particularly advantageous in aqueous environments.

In polymer synthesis, monofunctional acid chlorides can act as chain-terminating agents, controlling the molecular weight of the polymer. google.com While specific examples detailing the use of this compound for this purpose are not abundant in public literature, the principle of using a monofunctional reagent to cap the growing polymer chain is a fundamental concept in step-growth polymerization. This allows for the synthesis of polymers with a defined chain length and functionality at the chain end. Such chain-end functionalized polymers are precursors to more complex macromolecular architectures. nih.gov

Development of Hydrophobic Functionalized Materials

Specialized Chemical Reagents

This compound is a precursor in the synthesis of a variety of specialized chemical reagents, which in turn are used to produce pharmaceuticals, agrochemicals, and other fine chemicals. For instance, it is a key starting material for the fungicide benoxacor. It is also used in the synthesis of the intermediate 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, which is a component in the production of the pharmaceutical drug Tolvaptan. wikipedia.org

Furthermore, the reaction of this compound with aniline (B41778) derivatives produces N-substituted benzamides. One such product, 2-methylbenzanilide, also known as Mebenil, is utilized as a systemic fungicide. youtube.com Another important reagent derived from this compound is 2-methylbenzoyl cyanide, which is an intermediate in the synthesis of fungicides like phenoxy ester and trifloxystrobin. masterorganicchemistry.com The synthesis typically involves the reaction of this compound with a cyanide salt. masterorganicchemistry.com

The o-toluoyl group, much like the related benzoyl group, can also be employed as a protecting group for amines and alcohols in multi-step organic synthesis. uwindsor.ca By converting a reactive functional group into a less reactive o-toluoylamide or o-toluoyl ester, chemists can perform reactions on other parts of a molecule without affecting the protected site. The o-toluoyl group can later be removed to restore the original functionality.

Protection Group Chemistry (e.g., in Oligonucleotide Synthesis)

In the multi-step synthesis of complex biomolecules like oligonucleotides, it is crucial to temporarily mask certain reactive functional groups to prevent unwanted side reactions. This process, known as protection group chemistry, requires reagents that can be introduced and removed under specific conditions without affecting the rest of the molecule. wikipedia.org this compound serves as a source for the toluoyl protecting group, which has found a niche application in the synthesis of modified oligonucleotides.

A significant challenge in the synthesis of oligodeoxynucleotides containing 2-thiopyrimidine residues, such as 2'-deoxy-2-thiouridine (dS2U) and 2'-deoxy-2-thiothymidine (dS2T), is the susceptibility of these modified bases to desulfurization and decomposition under standard synthesis conditions. oup.com To overcome this, the thiopyrimidine base must be protected.

Research has demonstrated a method for the N3 or O4-acylation of dS2U and dS2T using toluoyl chloride. oup.com This acylation effectively shields the thiopyrimidine moiety, preventing its degradation during the subsequent steps of oligonucleotide synthesis. This protection strategy allows for the efficient and predetermined incorporation of these sulfur-modified nucleosides into oligodeoxynucleotides. oup.com

Table 1: Protection of Thiopyrimidines in Oligonucleotide Synthesis

| Nucleoside | Protecting Reagent | Site of Acylation | Purpose |

|---|---|---|---|

| 2'-deoxy-2-thiouridine (dS2U) | This compound | N3 or O4 | Prevents desulfurization and decomposition during synthesis. oup.com |

| 2'-deoxy-2-thiothymidine (dS2T) | This compound | N3 or O4 | Prevents desulfurization and decomposition during synthesis. oup.com |

The efficacy of a protecting group is defined by its stability under a range of reaction conditions and the ease with which it can be selectively removed. The toluoyl group, as an acyl protecting group, exhibits a specific stability profile that is advantageous for certain synthetic pathways.

In the context of phosphoramidite (B1245037) DNA synthesis, the toluoyl-protected thiopyrimidines are completely stable to the aqueous iodine oxidation reagent used to stabilize the newly formed phosphite (B83602) triester linkage. oup.com This stability is critical for achieving high yields of the desired full-length oligonucleotide. Following the completion of the oligonucleotide assembly, the toluoyl protecting group is readily cleaved during the standard post-synthetic deprotection step, which typically involves treatment with aqueous ammonia. oup.com Generally, acyl protecting groups like benzoyl (Bz) and by extension, toluoyl, are known to be removable under acidic or basic conditions. wikipedia.orglibretexts.org

Table 2: Stability of the Toluoyl Protecting Group

| Condition | Stability of Toluoyl Group | Reference |

|---|---|---|

| Aqueous Iodine (Oxidation Step) | Stable | oup.com |

| Aqueous Ammonia (Deprotection) | Cleaved | oup.com |

| General Acidic/Basic Conditions | Cleaved | wikipedia.orglibretexts.org |

Derivatization Agents for Analytical Chemistry

Derivatization is a technique used in analytical chemistry to convert an analyte into a product with properties that are more suitable for a given analytical method, such as chromatography. This often involves enhancing the detectability of the analyte. This compound can be used as a derivatizing agent to introduce a toluoyl group into a molecule, thereby improving its detection by ultraviolet-visible (UV-vis) spectroscopy. chromatographyonline.com

The toluoyl group acts as a chromophore, a light-absorbing functional group. chromatographyonline.com By attaching this group to an analyte that otherwise has poor UV-vis absorbance, its detectability can be significantly increased. The resulting toluoyl derivative exhibits a maximum absorption wavelength (λmax) of approximately 236 nm, allowing for sensitive detection in chromatographic analyses. chromatographyonline.com

Table 3: Chromophoric Properties of Derivatizing Agents

| Derivatizing Group | Maximum Absorption Wavelength (λmax) |

|---|---|

| Benzyl (B1604629) | 254 nm |

| Benzoate | 230 nm |

| Toluoyl | 236 nm |

| Anisyl | 262 nm |

| 2-Naphthacyl | 248 nm |

Data sourced from reference chromatographyonline.com

Intermediate for Chromone (B188151) Synthesis via Baker-Venkataraman Transformation

This compound is a key precursor for the synthesis of chromones, a class of oxygen-containing heterocyclic compounds found in many natural products and associated with a wide range of biological activities. researchgate.netresearchgate.net One of the most important methods for synthesizing the chromone scaffold is through the Baker-Venkataraman rearrangement. wikipedia.orgjk-sci.com

The Baker-Venkataraman rearrangement is the base-catalyzed conversion of an o-acyloxyaryl ketone to a 1,3-diketone. wikipedia.orgjk-sci.com This 1,3-diketone intermediate then undergoes an acid-catalyzed cyclodehydration to yield the final chromone ring system. wikipedia.orgijrpc.com

The synthesis begins with the acylation of an o-hydroxyaryl ketone. Here, this compound reacts with the phenolic hydroxyl group to form the necessary o-toluoyloxyaryl ketone substrate. This substrate, upon treatment with a base (e.g., potassium hydroxide), undergoes the characteristic O→C acyl migration to form the 1,3-diketone. Subsequent treatment with acid promotes the cyclization and dehydration, furnishing the 2-substituted chromone. wikipedia.orgijrpc.com This transformation is a cornerstone in the synthesis of flavones and chromones. jk-sci.comijrpc.com

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering structural clues.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental formula. olonspa.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition. For o-toluoyl chloride (C₈H₇ClO), HRMS can distinguish its exact mass from other potential compounds that might have the same nominal mass. This capability is essential for confirming the identity of newly synthesized batches or for identifying components in complex mixtures. olonspa.com

Table 3: Theoretical Exact Mass Data for this compound Isotopologues

| Molecular Formula | Isotopes | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₇³⁵ClO | ¹²C, ¹H, ³⁵Cl, ¹⁶O | 154.01854 |

| C₈H₇³⁷ClO | ¹²C, ¹H, ³⁷Cl, ¹⁶O | 156.01560 |

Calculations based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) (for related compounds)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself can be analyzed by GC-MS, the technique is particularly valuable for identifying and quantifying related compounds, such as impurities, starting materials (e.g., o-toluic acid), or byproducts from its synthesis and subsequent reactions. mdpi.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. amazonaws.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. mdpi.comspectrabase.com

This method is crucial for detecting isomeric impurities like m-Toluoyl chloride and p-Toluoyl chloride, which can be challenging to separate by other means. The mass spectrum of this compound would show a characteristic molecular ion peak and specific fragmentation patterns resulting from the loss of chlorine and the carbonyl group. spectrabase.com Researchers can use GC-MS to ensure the quality of this compound and to study the composition of complex reaction mixtures where it is used as a reagent. mdpi.com

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Setting |

|---|---|

| Column Type | Rtx®-VMS or similar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial 35°C, ramp at 8°C/min to 220°C, hold for 7 min epa.gov |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-350 amu |

| Interface Temperature | 280 °C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the functional group analysis of this compound. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, allowing for the identification of the molecule's structural components.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the acid chloride carbonyl group (C=O). This peak is typically found at a higher wavenumber compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. Other significant absorptions include those for aromatic C-H stretching, C=C stretching within the benzene (B151609) ring, and the C-Cl stretching vibration. The presence and position of these key bands can confirm the identity and integrity of the this compound molecule. While a spectrum for this compound is available, data for the related compound p-Toluoyl chloride also shows these characteristic features. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Carbonyl (C=O) | Stretch | ~1770-1815 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600, ~1485 | Medium-Weak |

High-Performance Liquid Chromatography (HPLC) (for purity and impurity analysis)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying any non-volatile impurities. This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com For a compound like this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comresearchgate.net

A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated as they pass through the column, and a detector (commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs) measures the concentration of each eluting component. The purity of the this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. The method can be optimized to detect and quantify impurities such as the hydrolysis product, o-toluic acid, or residual starting materials from its synthesis. researchgate.net

Table 3: Typical Reverse-Phase HPLC Parameters for Aromatic Compound Analysis

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile / Water gradient sielc.com |

| Detector | UV at 215 nm or 254 nm researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) (for reaction monitoring)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of reactions. libretexts.org When this compound is used in a reaction, for instance, in the formation of an ester or an amide, TLC can be used to track the consumption of the starting material and the formation of the product. msu.edu

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (eluent). rochester.edu As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This compound, being relatively nonpolar, will typically have a higher retention factor (Rf) than its more polar product (e.g., an amide). By spotting the starting material, the reaction mixture, and a "cospot" on the same plate, a chemist can visually assess the reaction's progress. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. msu.edu Visualization is often achieved using a UV lamp, as the aromatic ring in the compounds will fluoresce. libretexts.org

Table 4: Hypothetical TLC Monitoring of an Amidation Reaction

| Compound | Polarity | Typical Rf Value (e.g., 3:1 Hexane:Ethyl Acetate) |

|---|---|---|

| This compound (Reactant) | Less Polar | ~0.70 |

| N-benzyl-2-methylbenzamide (Product) | More Polar | ~0.45 |

X-ray Crystallography Studies (for related compounds/mechanisms)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net While this compound is a liquid at room temperature, this technique is invaluable for characterizing solid derivatives or products resulting from its reactions. sigmaaldrich.com Obtaining the crystal structure of a product unequivocally confirms its chemical identity, stereochemistry, and conformation. This information is critical for understanding reaction mechanisms, structure-activity relationships, and the properties of new materials. nih.gov

For example, if this compound is reacted with a chiral amine to form a solid amide, X-ray crystallography can determine the absolute configuration of the product, which is crucial in pharmaceutical and materials science research. nih.gov The process involves growing a high-quality single crystal of the compound, which can be the rate-limiting step. researchgate.net This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the electron density, from which the atomic positions can be determined with high precision. mdpi.com

Environmental Considerations and Research

Environmental Fate and Behavior Studies

When released into the environment, o-Toluoyl chloride's reactivity, particularly with water, governs its immediate impact. Its behavior in water and soil is a primary concern for environmental risk assessment.

The introduction of this compound into water bodies can significantly disrupt aquatic ecosystems due to its toxicity and chemical reactions. evergreensinochem.com Although it has low solubility in water, it can form emulsions or suspensions that are difficult to remove and may persist in the environment. evergreensinochem.com

While specific toxicological data for this compound is not extensively detailed in public literature, information on its isomer, m-Toluoyl chloride, and related chemical structures provides insight into its potential aquatic toxicity. evergreensinochem.com The compound is considered toxic to aquatic life. evergreensinochem.com

Fish: Exposure can lead to gill damage, respiratory distress, and hormonal imbalance. evergreensinochem.com

Invertebrates: Organisms such as crustaceans and mollusks may suffer from diminished growth, reproductive issues, and mortality upon exposure. evergreensinochem.com

Algae: As the foundation of the aquatic food web, algae can experience inhibited growth and photosynthesis, which can cause a cascading negative effect throughout the entire ecosystem. evergreensinochem.com

Table 1: Potential Aquatic Toxicity of this compound Data based on findings for the related isomer, m-Toluoyl chloride.

| Organism Group | Potential Effects |

| Fish | Gill damage, respiratory problems, hormonal disruption. evergreensinochem.com |

| Invertebrates | Reduced growth, reproductive issues, mortality. evergreensinochem.com |

| Algae | Inhibition of growth and photosynthesis. evergreensinochem.com |

This compound reacts with water in a process called hydrolysis. evergreensinochem.comevergreensinochem.com This reaction breaks the compound down into o-Toluic acid and hydrochloric acid (HCl). evergreensinochem.com The formation of hydrochloric acid increases the acidity of the water, lowering its pH. evergreensinochem.comresearchgate.net This change in pH can create a more corrosive environment and further harm aquatic organisms that are sensitive to acidic conditions, disrupting the water body's natural chemical balance. evergreensinochem.com

Table 2: Hydrolysis Reaction of this compound

| Reactant | Products | Environmental Impact |

| This compound + Water | o-Toluic Acid + Hydrochloric Acid (HCl) | Increased water acidity (lower pH), potential for further harm to aquatic life. evergreensinochem.comresearchgate.net |

Should this compound contaminate soil, it can have detrimental effects on both the microscopic life within the soil and the plants that grow in it. evergreensinochem.com

Plants can absorb this compound from the soil through their root systems, after which it can be transported to other parts of the plant. evergreensinochem.com This uptake can result in several negative effects, including inhibited growth, damage to leaves, and a reduction in the efficiency of photosynthesis. evergreensinochem.com In agricultural settings, contamination could negatively affect crop yields and the quality of produce. evergreensinochem.com Excessive chloride, a component of the compound's hydrolysis product, can be toxic to plants, hindering growth and reducing both yield and quality. researchgate.netnus.edu.sg High salt concentrations in soil, which can be exacerbated by chloride-containing compounds, cause osmotic stress and ion toxicity, disrupting normal plant growth. mdpi.com

Table 3: Potential Impact of this compound on Soil Ecosystems Data based on findings for the related isomer, m-Toluoyl chloride, and general chloride effects.

| Ecosystem Component | Potential Effects |

| Soil Microorganisms | Reduced activity and diversity, leading to decreased soil quality and fertility. evergreensinochem.com |

| Plants | Growth inhibition, leaf damage, and reduced photosynthetic efficiency. evergreensinochem.com |

Biodegradation Studies and Microbial Metabolism

The environmental fate of this compound is largely dictated by its high reactivity with water. This rapid hydrolysis yields o-toluic acid and hydrochloric acid, making the biodegradation of o-toluic acid the primary focus of microbial metabolism studies. youtube.comnih.gov While specific research on the microbial breakdown of this compound itself is scarce, the metabolic pathways for its principal hydrolysis product, o-toluic acid, are better understood within the broader context of substituted benzoic acids.

O-toluic acid is recognized as a xenobiotic metabolite. medchemexpress.com The microbial degradation of such aromatic compounds is a critical process for environmental detoxification. Generally, the aerobic biodegradation of aromatic hydrocarbons by bacteria is initiated by oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This leads to the formation of central intermediates like catechols. researchgate.net These catechols then undergo ring cleavage, either through ortho- or meta-pathways, breaking down the aromatic structure into aliphatic compounds that can be funneled into the microorganism's central metabolic cycles, such as the Krebs cycle, for energy and cell biomass production. researchgate.net

For o-toluic acid, the proposed metabolic pathway would involve an initial hydroxylation to form a catechol derivative. This dihydroxylated intermediate is then susceptible to enzymatic ring cleavage, breaking the stable aromatic ring and initiating its conversion to simpler, non-toxic molecules. researchgate.net

It is important to note that the presence of chlorine, as in the original this compound molecule and its subsequent formation of hydrochloric acid upon hydrolysis, can influence microbial activity. While some microorganisms have evolved mechanisms to cope with and even metabolize chlorinated compounds, high concentrations of chloride can be inhibitory to many microbial species. nih.gov

Mitigation Strategies for Environmental Impact

Mitigation strategies for this compound are primarily focused on preventing its release and managing spills, due to its reactivity and corrosive nature. evergreensinochem.comsigmaaldrich.com

Handling and Storage: In industrial settings, strict handling and storage protocols are essential. This includes using this compound in well-ventilated areas, preferably within a fume hood, to prevent inhalation exposure. evergreensinochem.com Storage should be in a cool, dry, and well-ventilated area, away from water, heat, ignition sources, and incompatible substances like bases, alcohols, and oxidizing agents. evergreensinochem.comfishersci.comfishersci.com Containers must be tightly sealed and made of corrosion-resistant materials. evergreensinochem.com